4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
CAS No.: 328557-04-6
Cat. No.: VC21455242
Molecular Formula: C18H15BrClN3OS
Molecular Weight: 436.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328557-04-6 |
|---|---|
| Molecular Formula | C18H15BrClN3OS |
| Molecular Weight | 436.8g/mol |
| IUPAC Name | 4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
| Standard InChI Key | QDJUNSNTZOIWLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structure
Chemical Identifiers and Nomenclature
4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex heterocyclic compound with multiple functional groups. This molecule is identified by several unique identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 328557-04-6 |
| Molecular Formula | C₁₈H₁₅BrClN₃OS |
| Molecular Weight | 436.8 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
| Standard InChIKey | QDJUNSNTZOIWLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
| PubChem Compound ID | 2861418 |
The compound belongs to the dihydropyrimidine class featuring a thioxo (C=S) group at position 2, distinguishing it as a thioxotetrahydropyrimidine derivative.
Structural Features
The central structural element of this compound is a tetrahydropyrimidine ring with several key substitutions:
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A 3-bromophenyl group at position 4 of the pyrimidine ring
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A methyl group at position 6
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A thioxo (C=S) group at position 2
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A carboxamide group at position 5, connected to a 4-chlorophenyl moiety
The molecule contains three nitrogen atoms in the pyrimidine ring, with N-1 and N-3 participating in the formation of the heterocyclic structure. The C-2 position contains a thioxo group (C=S) rather than the more common oxo (C=O) group found in many pyrimidine derivatives.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide are crucial for its identification, handling, and potential applications. Table 2 summarizes the key physical parameters of this compound.
Table 2: Physical Properties of 4-(3-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Molecular Weight | 436.8 g/mol |
| Color | Not specified in available literature |
| Solubility | Likely soluble in organic solvents (DMSO, chloroform) based on structure |
| LogP (predicted) | Expected to be >3 based on similar compounds |
| Melting Point | Not specified in available literature |
| Stability | Expected to be stable under normal laboratory conditions |
Chemical Reactivity
The reactivity of this compound is primarily dictated by its functional groups. The thioxo group (C=S) at position 2 is a key reactive site, potentially participating in nucleophilic substitution reactions. The carboxamide linkage provides hydrogen bonding capabilities, which may influence both reactivity and potential biological interactions.
The bromophenyl and chlorophenyl groups introduce halogen reactivity patterns, potentially allowing for cross-coupling reactions under appropriate conditions. The compound also contains several potential hydrogen bond donors and acceptors, which may influence its interactions with biological targets .
Synthesis Methods
Biginelli-Type Reactions
A prominent method for synthesizing dihydropyrimidine structures is the Biginelli reaction or its modifications. This approach typically involves the condensation of:
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An aldehyde (in this case, likely 3-bromobenzaldehyde)
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A β-ketoester or similar carbonyl compound
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Thiourea (for thioxo derivatives) instead of urea
Spectroscopic Analysis and Characterization
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 436.8 g/mol, with characteristic isotope patterns due to the presence of both bromine and chlorine atoms. These halogens produce distinctive isotope patterns that aid in compound identification .
Structure-Activity Relationships
Key Structural Elements
Analysis of the structure-activity relationships of thioxotetrahydropyrimidine derivatives suggests several critical features that may influence biological activity:
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The thioxo group at position 2 often contributes to binding interactions with biological targets
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The carboxamide linkage can participate in hydrogen bonding with receptor sites
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The 3-bromophenyl substituent at position 4 may enhance lipophilicity and influence binding affinity
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The 4-chlorophenyl moiety attached to the carboxamide may provide additional binding interactions and influence metabolic stability
Modifications to these key structural elements would likely result in altered biological properties and pharmacokinetic profiles .
Comparative Analysis with Analogous Compounds
Several structurally related compounds have been studied for various biological activities. For example:
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N-(3-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide differs in the position of the chloro substituent and features a methoxy group in place of the bromo substituent.
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N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide features a different arrangement of the halogen substituents and incorporates a nitrophenyl group .
These structural variations allow for the development of comprehensive structure-activity relationship models that can guide the design of compounds with optimized properties.
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